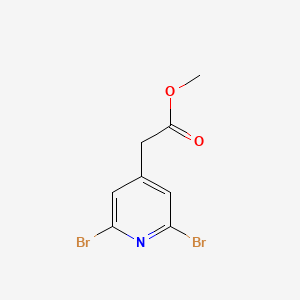
Methyl 2,6-dibromopyridine-4-acetate
概要
説明
Methyl 2,6-dibromopyridine-4-acetate is an organic compound that belongs to the pyridine family It is characterized by the presence of two bromine atoms at the 2 and 6 positions of the pyridine ring, and a methyl ester group at the 4 position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2,6-dibromopyridine-4-acetate typically involves the bromination of pyridine derivatives followed by esterification. One common method starts with 2,6-dibromopyridine, which is then subjected to a reaction with methyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and controlled reaction conditions can optimize the production process, making it more efficient and cost-effective.
化学反応の分析
Types of Reactions
Methyl 2,6-dibromopyridine-4-acetate can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atoms can be replaced by nucleophiles such as amines or thiols.
Oxidation: The ester group can be oxidized to form carboxylic acids.
Reduction: The bromine atoms can be reduced to form the corresponding hydrogenated pyridine derivative.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon in the presence of hydrogen gas.
Major Products
Nucleophilic substitution: Formation of substituted pyridine derivatives.
Oxidation: Formation of 2,6-dibromopyridine-4-carboxylic acid.
Reduction: Formation of 2,6-dihydropyridine-4-acetate.
科学的研究の応用
Methyl 2,6-dibromopyridine-4-acetate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential precursor for the development of pharmaceutical compounds.
Material Science: Used in the preparation of functional materials with specific properties.
作用機序
The mechanism of action of Methyl 2,6-dibromopyridine-4-acetate in chemical reactions involves the activation of the pyridine ring through the electron-withdrawing effects of the bromine atoms. This activation facilitates nucleophilic attack at the 4 position, leading to various substitution reactions. The ester group can also participate in reactions through nucleophilic acyl substitution mechanisms.
類似化合物との比較
Similar Compounds
2,6-Dibromopyridine: Lacks the ester group, making it less reactive in esterification reactions.
Methyl 2-bromopyridine-4-acetate: Contains only one bromine atom, leading to different reactivity patterns.
Methyl 2,6-dichloropyridine-4-acetate: Chlorine atoms instead of bromine, resulting in different electronic effects and reactivity.
Uniqueness
Methyl 2,6-dibromopyridine-4-acetate is unique due to the presence of both bromine atoms and the ester group, which provide a combination of reactivity and functionality that is not found in similar compounds. This makes it a valuable intermediate in organic synthesis and a versatile compound for various applications.
特性
IUPAC Name |
methyl 2-(2,6-dibromopyridin-4-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Br2NO2/c1-13-8(12)4-5-2-6(9)11-7(10)3-5/h2-3H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQYSSQFSIKWHMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC(=NC(=C1)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Br2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















